4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
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Description
“4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound with a molecular weight of 339.36 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H20F3NO2/c1-15(2)16(3)8-9-17(15,10-13(16)23)14(24)22-12-6-4-11(5-7-12)18(19,20)21/h4-7H,8-10H2,1-3H3,(H,22,24)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound has a molecular weight of 339.36 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) would typically be determined experimentally.Scientific Research Applications
Cycloaddition Reactions
Bicyclic compounds like those related to the specified chemical have been studied in reactions of [2+2+1]-cycloaddition involving cyclopropenes and dicobalt hexacarbonyl complexes of acetylenes. These reactions lead to the formation of bicyclo and tricyclo derivatives, with product yields and compositions influenced by the type of adsorbent used. Such reactions demonstrate the utility of bicyclic compounds in synthetic chemistry for creating complex molecular structures (Kireev, Smit, Ugrak, & Nefedov, 1991).
Catalytic Applications
Derivatives of bicyclic compounds have been employed as ligands in catalytic reactions, such as the enantioselective addition of diethylzinc to benzaldehydes. This process showcases the potential of bicyclic derivatives in asymmetric synthesis, contributing to the production of chiral alcohols with high yields and enantioselectivity (Nevalainen & Nevalainen, 2001).
Material Science
Bicyclic structures have been incorporated into polyamides and other polymers, enhancing material properties such as solubility, thermal stability, and gas transport characteristics. These advancements indicate the significance of bicyclic derivatives in developing new materials with improved performance for various applications, including gas separation technologies (Ding & Bikson, 2002).
Organic Synthesis and Reactivity
Studies on the reactivity of bicyclic compounds with different functional groups have led to the development of novel synthetic routes and intermediates. For instance, the transformation of bicyclic compounds with protic ionic liquids has been explored to access highly functionalized isoindoline derivatives, highlighting the versatility of bicyclic structures in organic synthesis (Gordon, Byrne, & McCluskey, 2010).
Properties
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO2/c1-15(2)16(3)8-9-17(15,10-13(16)23)14(24)22-12-6-4-11(5-7-12)18(19,20)21/h4-7H,8-10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBLPGQDJVQIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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